molecular formula C21H24O6 B13965004 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-methylenedioxyphenyl)-1-propanol CAS No. 50354-29-5

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-methylenedioxyphenyl)-1-propanol

Cat. No.: B13965004
CAS No.: 50354-29-5
M. Wt: 372.4 g/mol
InChI Key: RRMZKOOCNBRGQT-UHFFFAOYSA-N
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Description

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-methylenedioxyphenyl)-1-propanol is a complex organic compound characterized by the presence of multiple functional groups, including allyl, methoxy, and methylenedioxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-methylenedioxyphenyl)-1-propanol typically involves multi-step organic reactions. The starting materials often include 4-allyl-2,6-dimethoxyphenol and 3,4-methylenedioxybenzaldehyde. The key steps in the synthesis may involve:

    Formation of the intermediate: This can be achieved through a condensation reaction between 4-allyl-2,6-dimethoxyphenol and 3,4-methylenedioxybenzaldehyde under acidic or basic conditions.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-methylenedioxyphenyl)-1-propanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The methoxy and methylenedioxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-methylenedioxyphenyl)-1-propanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-methylenedioxyphenyl)-1-propanol involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-Allyl-2,6-dimethoxyphenol: Shares the allyl and methoxy groups but lacks the methylenedioxyphenyl moiety.

    3,4-Methylenedioxyphenylpropanol: Contains the methylenedioxyphenyl group but lacks the allyl and methoxy groups.

Uniqueness

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-methylenedioxyphenyl)-1-propanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

50354-29-5

Molecular Formula

C21H24O6

Molecular Weight

372.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)propan-1-ol

InChI

InChI=1S/C21H24O6/c1-5-6-14-9-18(23-3)21(19(10-14)24-4)27-13(2)20(22)15-7-8-16-17(11-15)26-12-25-16/h5,7-11,13,20,22H,1,6,12H2,2-4H3

InChI Key

RRMZKOOCNBRGQT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCO2)O)OC3=C(C=C(C=C3OC)CC=C)OC

Origin of Product

United States

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